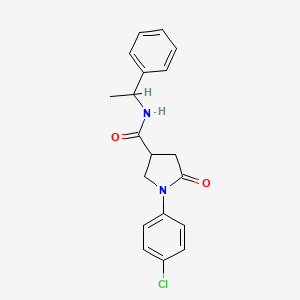![molecular formula C19H21N3O5 B4929955 N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide](/img/structure/B4929955.png)
N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide, also known as Boc-phenylalaninamide, is a chemical compound commonly used in scientific research. It is a derivative of phenylalanine, an essential amino acid found in many dietary sources. Boc-phenylalaninamide is used in various biochemical and physiological experiments to study its mechanism of action and its effects on cells and tissues.
作用机制
N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide is known to inhibit the activity of several enzymes, including proteases and kinases. It achieves this by binding to the active site of the enzyme and preventing its normal function. The inhibition of these enzymes can have various effects on cellular processes, including cell growth and division.
Biochemical and Physiological Effects
N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. It has also been shown to have anti-inflammatory effects and to reduce the production of reactive oxygen species, which can damage cells and tissues.
实验室实验的优点和局限性
N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. It is also stable under a wide range of conditions and can be stored for long periods of time. However, one limitation of N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide is its potential toxicity, which can affect the results of experiments and the health of researchers working with the compound.
未来方向
There are several future directions for the use of N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide in scientific research. One area of interest is the development of new inhibitors of enzymes involved in various diseases, such as cancer and inflammation. Another area of interest is the study of the effects of N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide on various cellular processes, including cell signaling and gene expression. Additionally, the use of N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide in drug discovery and development is an area of ongoing research.
合成方法
The synthesis of N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide involves several steps. The first step is the protection of the amino group of phenylalanine with the Boc group. The Boc group protects the amino group from unwanted reactions during subsequent steps. The second step involves the nitration of the phenylalanine side chain with nitric acid to produce the 4-nitrophenylalanine derivative. The third step is the deprotection of the Boc group with trifluoroacetic acid to obtain the final product, N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide.
科学研究应用
N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide is widely used in scientific research as a tool to study various biochemical and physiological processes. It is commonly used in the synthesis of peptides and proteins, as well as in the study of enzyme kinetics and inhibition.
属性
IUPAC Name |
benzyl N-[1-(ethylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-2-20-18(23)17(12-14-8-10-16(11-9-14)22(25)26)21-19(24)27-13-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCFPHQDBYDXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4929872.png)


![1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B4929889.png)


![N-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide](/img/structure/B4929905.png)
![4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B4929910.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B4929926.png)
![7-benzoyl-11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929935.png)
![methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B4929939.png)
![N-(3-methoxyphenyl)-3-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4929962.png)
![N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4929968.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929976.png)